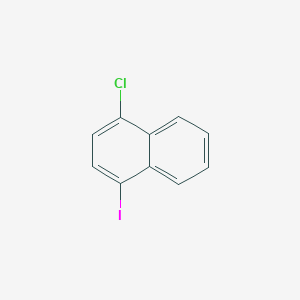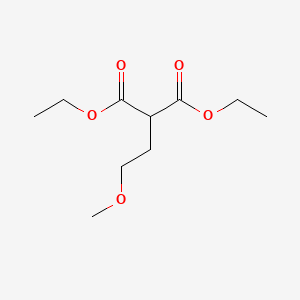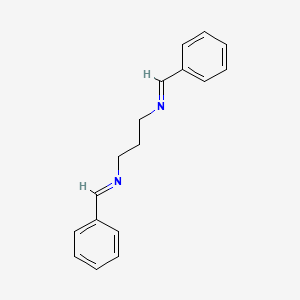
N1,N3-Dibenzylidene-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-Dibenzylidene-1,3-propanediamine is an organic compound with the molecular formula C17H18N2. It is characterized by the presence of two benzylidene groups attached to a 1,3-propanediamine backbone.
准备方法
Synthetic Routes and Reaction Conditions
N1,N3-Dibenzylidene-1,3-propanediamine can be synthesized through the condensation reaction between benzaldehyde and 1,3-propanediamine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bonds. The reaction can be represented as follows:
C6H5CHO+H2NCH2CH2NH2→C6H5CH=NCH2CH2N=CHC6H5+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .
化学反应分析
Types of Reactions
N1,N3-Dibenzylidene-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The benzylidene groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde and other oxidized derivatives.
Reduction: Formation of 1,3-propanediamine and benzylamine.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
N1,N3-Dibenzylidene-1,3-propanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1,N3-Dibenzylidene-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzylidene groups play a crucial role in these interactions by providing a reactive site for binding .
相似化合物的比较
Similar Compounds
- N1,N3-Dibenzylidene-2,2-dimethyl-1,3-propanediamine
- N1,N3-Dibenzylidene-1,3-butanediamine
- N1,N3-Dibenzylidene-1,3-pentanediamine
Uniqueness
N1,N3-Dibenzylidene-1,3-propanediamine is unique due to its specific structural features, including the presence of two benzylidene groups and a 1,3-propanediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.
属性
CAS 编号 |
63674-16-8 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
N-[3-(benzylideneamino)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H18N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2 |
InChI 键 |
UAAULDPIYJDRKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)
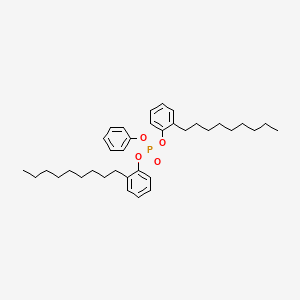
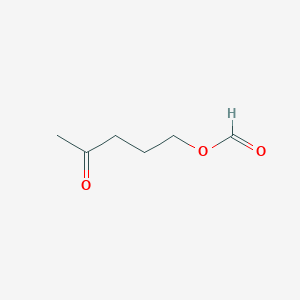
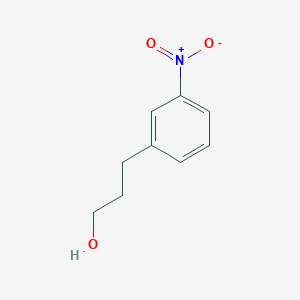
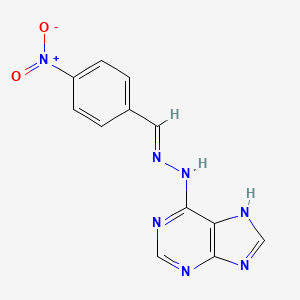
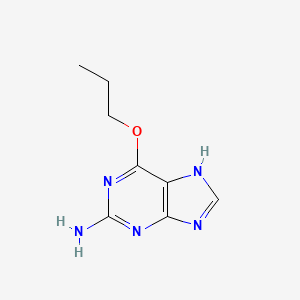
![N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3055186.png)
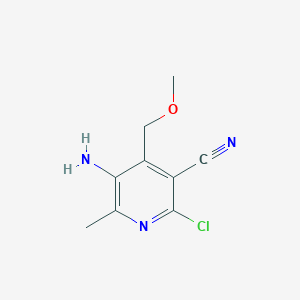
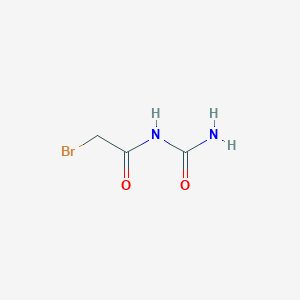
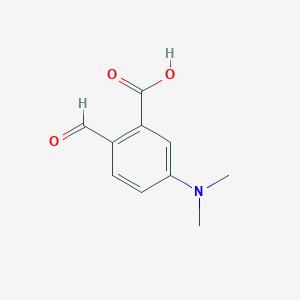
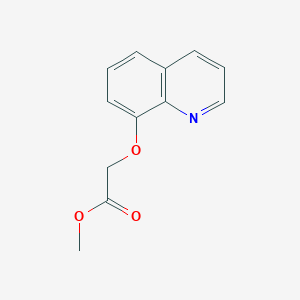
![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)
